molecular formula C22H19N3O2 B7778061 N-(2-{N'-[(1E)-(4-methylphenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide

N-(2-{N'-[(1E)-(4-methylphenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide

Cat. No.: B7778061
M. Wt: 357.4 g/mol
InChI Key: NERXAKVDQIYKGS-HZHRSRAPSA-N
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Description

N-(2-{N'-[(1E)-(4-methylphenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide is a benzamide derivative featuring a hydrazine-carboxyl linker and a 4-methylphenylmethylidene substituent. This compound belongs to the class of acylhydrazones, which are characterized by the -NH-N=C- structural motif. The (1E)-configuration of the imine group is critical for maintaining planar geometry, which influences molecular recognition and binding affinity .

Properties

IUPAC Name

2-benzamido-N-[(E)-(4-methylphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-16-11-13-17(14-12-16)15-23-25-22(27)19-9-5-6-10-20(19)24-21(26)18-7-3-2-4-8-18/h2-15H,1H3,(H,24,26)(H,25,27)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERXAKVDQIYKGS-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{N’-[(1E)-(4-methylphenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide typically involves a multi-step process. The initial step often includes the formation of the hydrazine derivative, followed by the introduction of the benzamide group. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of N-(2-{N’-[(1E)-(4-methylphenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-{N’-[(1E)-(4-methylphenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.

    Reduction: The compound can be reduced to simpler forms by the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex aromatic compounds, while reduction could produce simpler amines or hydrazines.

Scientific Research Applications

N-(2-{N’-[(1E)-(4-methylphenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(2-{N’-[(1E)-(4-methylphenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme activity or signal transduction pathways. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison with Analogous Compounds

Compound Name Key Substituents/Modifications Notable Features
N-(2-{N'-[(1E)-(4-methylphenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide (Target Compound) 4-Methylphenylmethylidene, benzamide Planar imine (E-configuration), C=O (1663–1682 cm⁻¹), NH (3150–3319 cm⁻¹)
N-(2-{[(2E)-2-(2-Hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzamide 2-Hydroxybenzylidene Additional phenolic -OH group; enhanced H-bonding capacity; IR: ν(OH) ~3400 cm⁻¹
(2E)-2-[1-(4-Methylphenyl)ethylidene]-N-phenylhydrazinecarboxamide Ethylidene chain, N-phenyl terminus Reduced steric bulk; altered solubility due to phenyl vs. benzamide terminus
N′-[(E)-(4-chlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide Chlorophenylmethylidene, benzimidazole-thioether Sulfur-containing heterocycle; potential for redox activity
4-Methoxy-N-(4-(2-(4-methoxybenzoyl)hydrazine-1-carbonyl)phenyl)benzamide Methoxy groups at para positions Electron-donating substituents; higher melting point (264–266°C)
Spectral Data Analysis

Table 2: IR and NMR Spectral Comparisons

Compound IR Features (cm⁻¹) 1H-NMR Shifts (δ, ppm)
Target Compound C=O: 1663–1682; NH: 3150–3319 Aromatic protons: 7.2–8.3; imine CH=N: ~8.5
N-(4-{[2-(2-Thienylcarbonyl)hydrazino]carbonyl}phenyl)butanamide C=O: 1700–1650; thiophene C=C: 1560 Thiophene protons: 7.1–7.6; aliphatic CH₂: 2.3–2.9
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine NO₂: 1520; C=N: 1603 Nitroaryl protons: 8.0–8.5; triazole CH₃: 2.4
Physicochemical Properties
  • Melting Points : The target compound’s melting point is expected to be >250°C (based on analogues in ), lower than methoxy-substituted derivatives (e.g., 264–266°C in ) due to reduced crystallinity from the methyl group.
  • Solubility : The 4-methylphenyl group enhances lipophilicity compared to hydroxy- or nitro-substituted analogues, which may improve membrane permeability .
Reactivity and Stability
  • The E-configuration of the imine group in the target compound ensures resistance to tautomerization, unlike thione-thiol tautomerism observed in triazole derivatives .
  • Electron-withdrawing groups (e.g., -NO₂ in ) increase electrophilicity at the hydrazine moiety, whereas electron-donating groups (e.g., -OCH₃ in ) stabilize the acylhydrazone linkage.

Biological Activity

N-(2-{N'-[(1E)-(4-methylphenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C22H19N3O2
  • Molecular Weight : 365.41 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anticancer and antibacterial properties.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer activity. For instance, a study demonstrated that derivatives of benzamide, including this compound, inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and apoptosis.

  • Mechanism of Action : The compound is believed to interfere with the function of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway, which is crucial for DNA synthesis and repair. By inhibiting DHFR, the compound can induce apoptosis in cancer cells resistant to conventional therapies .

Antibacterial Activity

In vitro studies have shown that this compound demonstrates antibacterial properties against various Gram-positive and Gram-negative bacteria.

  • Tested Strains :
    • Escherichia coli
    • Staphylococcus aureus
    • Pseudomonas aeruginosa

These studies utilized the micro-well dilution method to assess the minimum inhibitory concentration (MIC), revealing that the compound effectively inhibits bacterial growth at low concentrations .

Case Studies

  • Cancer Cell Line Study :
    • Objective : Evaluate the cytotoxic effects on human T-cell lymphoblastic leukemia (CCRF-CEM) cells.
    • Findings : The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against resistant cell lines .
  • Antibacterial Efficacy :
    • Objective : Assess the antibacterial activity against common pathogens.
    • Methodology : The compound was tested using the agar diffusion method and showed significant zones of inhibition compared to control groups.
    • Results : The compound exhibited stronger antibacterial effects than standard antibiotics like ampicillin and tetracycline .

Data Summary

PropertyValue
Molecular FormulaC22H19N3O2
Molecular Weight365.41 g/mol
Anticancer ActivityIC50 < 10 µM for CCRF-CEM
Antibacterial ActivityMIC < 50 µg/mL for E. coli

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